2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
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Description
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C32H29N7O3S and its molecular weight is 591.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Synthesis of Novel Compounds The compound, belonging to the family of substituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, has been synthesized as part of a study exploring novel chemical entities. This synthesis involves a multi-step process starting from 2-hydroxyacetophenone, leading to the formation of various derivatives characterized by IR, NMR, and HR mass spectra (Li et al., 2012).
Reactivity Studies Research has also focused on the reactivity of similar compounds. For instance, the reaction course of 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione with ethylene oxide has been studied, leading to an unexpected product due to quinazoline ring opening, a reaction controlled by kinetics and supported by quantum mechanical modeling (Szyszkowska et al., 2019).
Biological Activity
Anticancer Activity Compounds related to the one have been evaluated for their anticancer activity. For instance, 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents have been analyzed, revealing that the nature of these substituents significantly influences the anticancer activity. These compounds are considered promising for anticancer drug development (Konovalenko et al., 2022).
Another study synthesized substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, which underwent in vitro disease human cell screening panel assay at the National Cancer Institute, demonstrating variable degrees of antineoplastic activity (Abdel-Hafez, 2007).
Antimicrobial Activity Imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety have been synthesized and tested for their antimicrobial properties. These studies found that the antimicrobial activities of these compounds are connected with the presence of various alkyl substituents, indicating that they can be potent bacteriostatic and fungistatic agents (Kalinin et al., 2013).
properties
IUPAC Name |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N7O3S/c40-28(37-18-16-36(17-19-37)23-8-2-1-3-9-23)14-13-26-31(42)39-30(34-26)24-10-4-5-11-25(24)35-32(39)43-21-22-20-29(41)38-15-7-6-12-27(38)33-22/h1-12,15,20,26H,13-14,16-19,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGQCQQRIBIMKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=CC=CC7=N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
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